Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride

Overview

Description

The compound "Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various benzimidazole derivatives and related compounds, which can provide insights into the chemical behavior and properties of similar compounds. Benzimidazole derivatives are of significant interest due to their diverse biological activities and applications in material science .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves cyclization reactions and the use of different starting materials such as o-phenylenediamine, carboxylic acids, and various ketones . For instance, the synthesis of 2-(Trifluoromethyl)pyrimido[1,2-a]benzimidazoles involves the cyclization of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole . Similarly, the synthesis of 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles is achieved through cyclocondensation between 2-guanidinobenzimidazole and heteroaromatic aldehydes .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized using spectroscopic methods such as NMR, IR, and UV/Vis spectroscopy, as well as X-ray crystallography . For example, the crystal structure of 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole was determined by X-ray crystallography, revealing intermolecular hydrogen bonds . These structural analyses are crucial for understanding the conformation and reactivity of the compounds.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, including cyclocondensation and regiospecific cyclization . The reactivity of these compounds is influenced by the presence of substituents such as the trifluoromethyl group, which can affect the electron density and stability of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, thermal stability, and moisture absorption, are important for their practical applications . For instance, soluble fluoro-polyimides derived from benzimidazole-containing diamines exhibit excellent thermal stability and low moisture absorption, making them suitable for high-performance materials . The presence of trifluoromethyl groups can also enhance the hydrophobicity and chemical resistance of these compounds .

Scientific Research Applications

DNA Interaction and Fluorescent Staining

Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride and its analogues, like Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These compounds are utilized in fluorescent DNA staining for cell biology, enabling the analysis of chromosomes, nuclear DNA content, and other cellular components. Their applications extend to radioprotection and topoisomerase inhibition, making them valuable tools in molecular biology and genetics research (Issar & Kakkar, 2013).

Antifungal and Anthelminthic Properties

Benzimidazole derivatives, including Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride, act as specific inhibitors of microtubule assembly by binding to the tubulin molecule. This mechanism underlines their use as fungicides in agriculture and anthelminthic drugs in veterinary medicine. The comprehensive study of these compounds has significantly contributed to fungal cell biology and molecular genetics, providing insights into the structure and function of microtubules (Davidse, 1986).

Environmental Studies

Research into the degradation products and environmental fate of Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride and related compounds is crucial for understanding their impact on the environment. For example, studies on nitisinone (NTBC), a related compound, have revealed its stability under various conditions and identified major degradation products, providing insights into the environmental behavior and potential risks associated with these substances (Barchańska et al., 2019).

Material Science Applications

The chemical modification of xylan to produce new biopolymer ethers and esters demonstrates the versatility of Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride in material science. These modifications lead to materials with specific properties useful in drug delivery applications and as antimicrobial agents, showcasing the compound's potential in developing novel materials with enhanced functionality (Petzold-Welcke et al., 2014).

Safety and Hazards

Future Directions

Methyl 4-(Trifluoromethyl)benzimidate Hydrochloride is used in scientific research. The development of new methodologies for efficient and selective introduction of trifluoromethyl groups into diverse skeletons has become an active and hot topic in synthetic chemistry . It is expected that many novel applications of trifluoromethyl will be discovered in the future .

properties

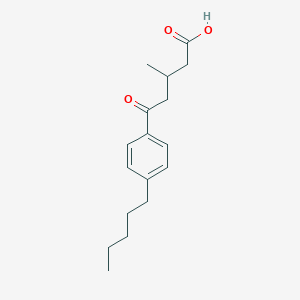

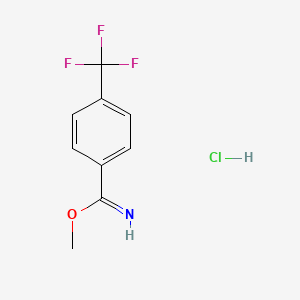

IUPAC Name |

methyl 4-(trifluoromethyl)benzenecarboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO.ClH/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12;/h2-5,13H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMDBNFHHBYKBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC=C(C=C1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.